molecular formula C8H8ClN3O B11721325 7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine

7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine

Cat. No.: B11721325
M. Wt: 197.62 g/mol
InChI Key: RVRPKDQFXZBIOH-UHFFFAOYSA-N
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Description

7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

The synthesis of 7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine typically involves cyclization reactions. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method . These methods are designed to be efficient and environmentally friendly, minimizing the use of toxic metals and reducing waste.

Chemical Reactions Analysis

7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound’s structure allows it to bind to biological targets with high specificity, modulating various biochemical pathways .

Comparison with Similar Compounds

7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine can be compared to other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for research and development in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

7-chloro-5-ethyl-3-methyl-[1,2]oxazolo[4,5-d]pyrimidine

InChI

InChI=1S/C8H8ClN3O/c1-3-5-10-6-4(2)12-13-7(6)8(9)11-5/h3H2,1-2H3

InChI Key

RVRPKDQFXZBIOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)Cl)ON=C2C

Origin of Product

United States

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